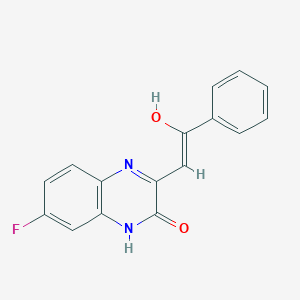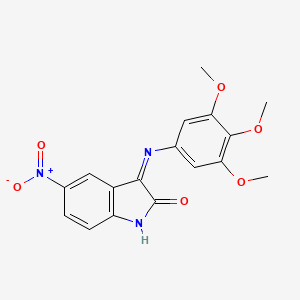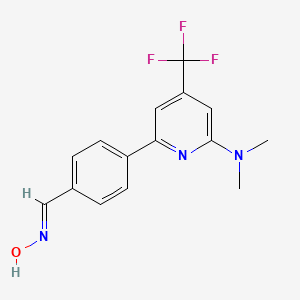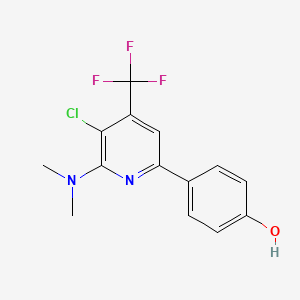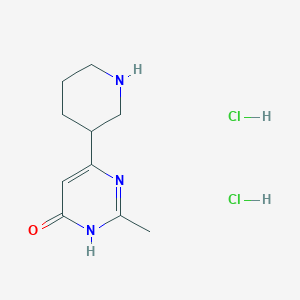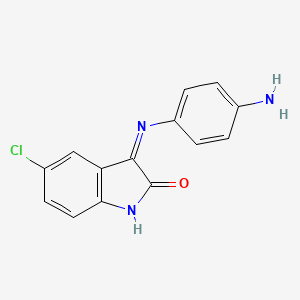
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one
描述
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one is a synthetic organic compound characterized by its distinct chemical structure, featuring a chlorinated indolinone backbone linked to an aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one typically involves multiple-step organic reactions. A common route includes:
Formation of Intermediate: : Starting with the chlorination of an indolinone precursor under controlled conditions.
Amination Reaction: : Introduction of an amino group onto the phenyl ring, usually achieved through aromatic substitution using an amine donor in the presence of a catalyst.
Industrial Production Methods: For large-scale industrial production, the synthesis might involve optimized reaction conditions such as higher temperatures, specific catalysts, and solvent systems that enhance yield and purity. Advanced purification techniques like crystallization or column chromatography are also employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one is reactive and can undergo various chemical transformations:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to potential derivatives with modified functional groups.
Reduction: : Sodium borohydride or lithium aluminum hydride can reduce the compound, potentially converting specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly involving the chloro and amino groups under appropriate conditions.
Common Reagents and Conditions
Reagents such as sulfuric acid, hydrochloric acid, and various organic solvents (e.g., dimethylformamide, acetonitrile) are commonly used in these reactions. Reaction conditions often include controlled temperatures, specific pH levels, and catalysts to drive the reactions efficiently.
Major Products
Major products of these reactions include various substituted derivatives of the parent compound, each with potential unique properties and applications depending on the modifications.
科学研究应用
Chemistry
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one serves as a valuable building block in organic synthesis, enabling the creation of diverse molecular architectures for studying reaction mechanisms and developing new compounds.
Biology
In biological research, the compound's structural analogs are explored for their potential as enzyme inhibitors, offering insights into biochemical pathways and aiding in the discovery of new therapeutic agents.
Medicine
Pharmaceutical research focuses on the compound's potential therapeutic properties, including its role as a lead compound in the development of drugs targeting specific diseases due to its ability to interact with biological targets.
Industry
The compound’s unique properties make it suitable for applications in material science, such as the development of new polymers and advanced materials with specialized functions.
作用机制
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one exerts its effects through interactions with specific molecular targets, often involving binding to active sites of enzymes or receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects or other biological activities. The precise mechanism involves a combination of hydrogen bonding, hydrophobic interactions, and possibly covalent bonding, depending on the target.
相似化合物的比较
Similar Compounds
3-(4-Amino-phenylimino)-5-bromo-1,3-dihydro-indol-2-one: : Similar structure but with a bromine atom, which might influence its reactivity and application.
3-(4-Amino-phenylimino)-1,3-dihydro-indol-2-one: : Lacks the chlorine atom, potentially leading to different chemical and biological properties.
5-Chloro-3-(4-hydroxyphenyl)-1,3-dihydro-indol-2-one: : Hydroxy group on the phenyl ring, introducing additional hydrogen bonding capability.
Uniqueness
What sets 3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one apart is its specific combination of functional groups, which imparts unique reactivity patterns and potential for diverse applications. The chloro group enhances its chemical stability and reactivity under certain conditions, while the amino group provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
3-(4-aminophenyl)imino-5-chloro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAKFJMOJORULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C2C3=C(C=CC(=C3)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


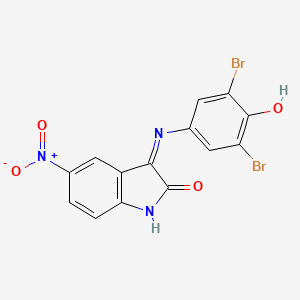
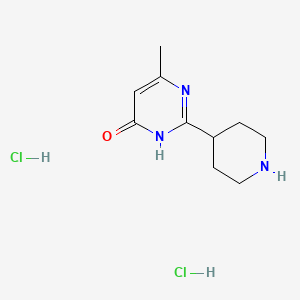
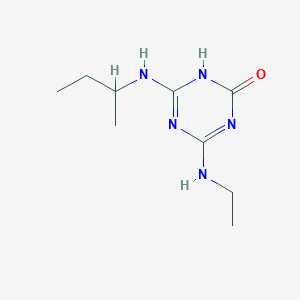
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1414470.png)
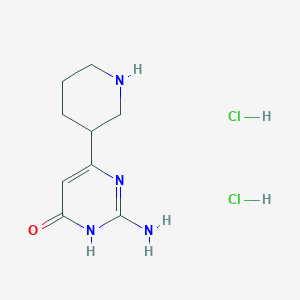
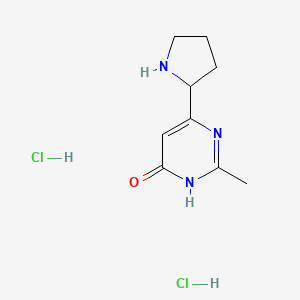
![2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1414475.png)
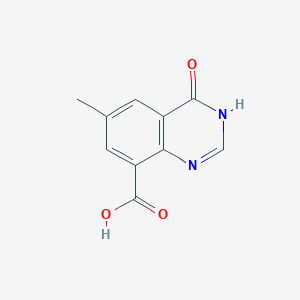
![5-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414479.png)
